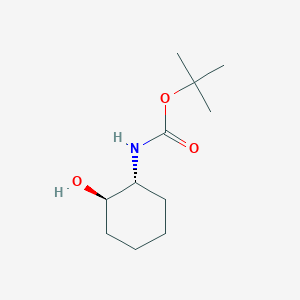
2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid is related to a class of compounds combining a thiazole moiety with a carboxylic group. Such structures are significant due to their presence in many biologically active molecules and their potential in drug development, particularly because of their anti-inflammatory, antiviral, and antifungal activities (Fedotov & Hotsulia, 2023).
Synthesis Analysis
The synthesis of related thiazole and benzothiazole derivatives involves sequential reactions starting with the formation of intermediate compounds, followed by reactions with aldehydes, chloroacetic acid, or thiourea under specific conditions. For instance, the synthesis of related carboxylic acid derivatives often involves the reaction of aromatic aldehyde with dichloro acetic acid and thiourea (Al Dulaimy et al., 2017).
Molecular Structure Analysis
The molecular structures of synthesized compounds, including derivatives related to our compound of interest, are typically confirmed using techniques such as 1H NMR spectroscopy, IR spectroscopy, and elemental analysis. These methods help in determining the arrangement of atoms within the molecule and validating the completion of the synthesis process (Petkevich et al., 2021).
Chemical Reactions and Properties
Benzothiazole derivatives engage in various chemical reactions, including ring expansion, acetylation, and nucleophilic substitution, leading to the formation of new compounds with potential biological activities. For example, the reaction of 2-aminobenzothiazoles with alkynyl carboxylic acids leads to the synthesis of 1,4-benzothiazines (Qiu et al., 2015).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, including solubility, melting points, and crystal structure, can significantly affect their biological activity and utility in pharmaceutical applications. The molecular structure, especially the planarity and the nature of substituents, influences these physical properties (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and stability under different conditions, are crucial for the application of benzothiazole derivatives. The presence of functional groups like carboxylic acid, amino, and thiazole influences the compound's reactivity and its interaction with biological targets (Chavan & Pai, 2007).
科学的研究の応用
Synthesis and Chemical Properties
The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting the preparation procedures and properties of these organic compounds. This work summarizes the complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. The study identifies areas for potential future investigation, particularly in unknown analogues of the compounds , indicating a broad scope for research into their application in various fields including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Pharmacological Significance
Bhat and Belagali (2020) discuss the structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry. The review emphasizes the benzothiazole ring's presence in many natural and synthetic bioactive molecules, showcasing a variety of pharmacological activities such as anti-viral, anti-microbial, anti-allergic, anti-diabetic, and anti-tumor activities. This study underscores the benzothiazole scaffold's role as a critical moiety in medicinal chemistry, suggesting its derivatives as potential candidates for therapeutic application across a spectrum of diseases (Bhat & Belagali, 2020).
Antioxidant and Anti-inflammatory Properties
Research by Raut et al. (2020) focuses on synthesizing benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities. This study illuminates the process of creating benzofused thiazole derivatives and evaluating their potential as alternative antioxidant and anti-inflammatory agents. The findings suggest that compounds 3c, 3d, and 3e demonstrate significant anti-inflammatory activity, with all tested compounds showing potential antioxidant activity against reactive radical species. This points to the therapeutic potential of these derivatives in developing new anti-inflammatory and antioxidant agents (Raut et al., 2020).
Therapeutic Potential and Patent Insights
Kamal, Hussaini, and Mohammed (2015) review patents related to the development of benzothiazole-based chemotherapeutic agents, highlighting the significant anticancer, antimicrobial, and anti-inflammatory activities of benzothiazole derivatives. This review provides an overview of the patents filed, particularly focusing on their applications in cancer treatment, underscoring the increasing importance of the benzothiazole nucleus in drug discovery and its potential in developing new therapeutic agents (Kamal, Hussaini, & Mohammed, 2015).
特性
IUPAC Name |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376319 |
Source


|
| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
CAS RN |
118969-27-0 |
Source


|
| Record name | 2-(6-Amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)



![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)




